Chemical properties of 4-Bromo-6-methyl-1H-indazol-3-amine
Chemical properties of 4-Bromo-6-methyl-1H-indazol-3-amine
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 4-Bromo-6-methyl-1H-indazol-3-amine
Abstract: 4-Bromo-6-methyl-1H-indazol-3-amine represents a significant, albeit sparsely documented, member of the substituted indazole family—a class of heterocyclic compounds renowned for their versatile applications in medicinal chemistry.[1] This guide provides a comprehensive analysis of its anticipated chemical properties, plausible synthetic routes, and potential applications, particularly in the realm of drug discovery. By drawing parallels from structurally similar and well-characterized indazole derivatives, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for the synthesis, characterization, and strategic utilization of this promising chemical entity.
Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The bicyclic system, composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The inclusion of an amine group at the 3-position and specific halogen and alkyl substitutions on the benzene ring, as seen in 4-Bromo-6-methyl-1H-indazol-3-amine, offers a versatile platform for developing highly specific and potent bioactive molecules. These compounds are particularly prominent as kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[2][3]
While specific literature on 4-Bromo-6-methyl-1H-indazol-3-amine is limited, its structural isomers and related analogs, such as 6-bromo-1-methyl-1H-indazol-3-amine and various other bromo-indazol-amines, have been more extensively studied.[4][5] This guide will leverage the available data on these related compounds to build a predictive but scientifically grounded profile of the target molecule.
Physicochemical and Structural Properties
The anticipated physicochemical properties of 4-Bromo-6-methyl-1H-indazol-3-amine are summarized in the table below. These values are estimated based on the known properties of structurally related indazole derivatives.
| Property | Predicted Value | Source/Basis for Prediction |
| CAS Number | Not explicitly found; Dihydrochloride salt is 2503201-91-8[6] | [6] |
| Molecular Formula | C₈H₈BrN₃ | Based on chemical structure |
| Molecular Weight | 226.07 g/mol | [3][7] |
| Appearance | Likely a solid (powder) | [8] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol | [3] |
| Melting Point | Not available; related compounds have melting points in the range of 146-240°C[8][9] | [8][9] |
| pKa | Estimated to have a basic pKa due to the 3-amino group and a weakly acidic pKa from the indazole N-H | General chemical principles |
Proposed Synthetic Pathways
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic approach would start by disconnecting the indazole ring, leading back to a functionalized benzonitrile.
Caption: Retrosynthetic analysis of 4-Bromo-6-methyl-1H-indazol-3-amine.
Step-by-Step Experimental Protocol (Proposed)
This proposed synthesis is based on the known reactions of related compounds.[10][11]
Step 1: Synthesis of 2-Amino-3-bromo-5-methylbenzonitrile This starting material can be synthesized from commercially available 2-amino-5-methylbenzonitrile via electrophilic bromination.
-
Dissolve 2-amino-5-methylbenzonitrile in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) or bromine in the same solvent.
-
Allow the reaction to stir at room temperature until completion, monitoring by TLC or LC-MS.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction and purification by column chromatography.
Step 2: Formation of the Indazole Ring via Diazotization and Cyclization The formation of the 3-aminoindazole ring from an ortho-aminobenzonitrile can be achieved through reaction with a source of azide or hydrazine. A common method involves diazotization followed by cyclization.
-
Dissolve the 2-amino-3-bromo-5-methylbenzonitrile in an acidic aqueous medium (e.g., HCl).
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
To the in-situ generated diazonium salt, add a solution of sodium azide. This will likely form an intermediate ortho-azidobenzonitrile.
-
Gentle heating of the reaction mixture should induce cyclization to form the 3-aminoindazole ring.
-
Alternatively, reacting a suitably protected ortho-halobenzonitrile with hydrazine can also yield the 3-aminoindazole core.[10][11]
-
The final product, 4-Bromo-6-methyl-1H-indazol-3-amine, would then be isolated and purified, likely via recrystallization or column chromatography.
Caption: Proposed workflow for the synthesis of 4-Bromo-6-methyl-1H-indazol-3-amine.
Spectral Characterization (Predicted)
The structural confirmation of synthesized 4-Bromo-6-methyl-1H-indazol-3-amine would rely on standard analytical techniques.[3]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amine protons, and the indazole N-H proton. The aromatic protons will likely appear as singlets or doublets in the downfield region (around 7.0-8.0 ppm). The methyl protons would be a singlet further upfield (around 2.0-2.5 ppm). The amine (NH₂) and indazole (NH) protons will be visible as broad singlets, and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR would confirm the presence of the eight distinct carbon atoms in the molecule, with the aromatic carbons appearing in the 110-150 ppm range and the methyl carbon appearing upfield.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight (226.07 g/mol ). The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in two major peaks in the mass spectrum, M+ and M+2, of nearly equal intensity.[12]
Chemical Reactivity and Potential Applications
The reactivity of 4-Bromo-6-methyl-1H-indazol-3-amine is dictated by its key functional groups: the bromine atom, the 3-amino group, and the indazole ring itself.
Suzuki and Other Cross-Coupling Reactions
The bromine atom at the 4-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions.[3] This allows for the introduction of a wide variety of substituents (e.g., aryl, heteroaryl, alkyl groups) at this position, enabling the rapid generation of diverse chemical libraries for drug discovery screening.
Generalized Suzuki Coupling Protocol: [3]
-
Reaction Setup: In a reaction vessel, combine 4-Bromo-6-methyl-1H-indazol-3-amine (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Reactions of the 3-Amino Group
The 3-amino group can undergo a variety of chemical transformations, including:
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.
-
Alkylation: Introduction of alkyl groups via reductive amination or direct alkylation.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction).
These modifications are crucial for modulating the compound's physicochemical properties (e.g., solubility, lipophilicity) and its biological activity.
Potential as a Kinase Inhibitor Scaffold
The 3-aminoindazole core is a well-established hinge-binding motif in many kinase inhibitors.[1] The amino group can form key hydrogen bonds with the kinase hinge region, while the indazole ring provides a rigid scaffold for positioning other substituents to interact with different pockets of the ATP-binding site. The bromine at the 4-position and the methyl group at the 6-position can be used to fine-tune selectivity and potency. Therefore, 4-Bromo-6-methyl-1H-indazol-3-amine is an excellent starting point for the development of novel kinase inhibitors for therapeutic targets in oncology and immunology.
Safety and Handling
Based on the safety data for structurally related bromo-indazoles, 4-Bromo-6-methyl-1H-indazol-3-amine should be handled with care.[5][13]
-
Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][13]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
4-Bromo-6-methyl-1H-indazol-3-amine is a promising but currently under-explored chemical entity with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible and detailed synthetic strategy, and its likely reactivity profile. The true value of this compound lies in its potential as a versatile building block for the synthesis of novel bioactive molecules, particularly as kinase inhibitors. The protocols and insights presented herein are intended to serve as a solid foundation for researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of 4-Bromo-6-methyl-1H-indazol-3-amine and its derivatives.
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